

# Physical properties of Manganese(II) sulfite crystals

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An In-depth Technical Guide to the Physical Properties of Manganese(II) Sulfite Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Manganese(II) sulfite** (MnSO<sub>3</sub>) crystals. The information is compiled from various scientific sources to aid researchers and professionals in understanding the characteristics of this inorganic compound. This document focuses on quantifiable data, experimental methodologies, and structural relationships.

## **General Properties**

Manganese(II) sulfite is an inorganic compound with the chemical formula MnSO₃. It is known to exist in an anhydrous form as well as several hydrated forms. The anhydrous compound has a molecular weight of 135.00 g/mol .[1][2] The CAS Registry Number for Manganese(II) sulfite is 13568-71-3.[2]

# **Hydrated Forms of Manganese(II) Sulfite**

**Manganese(II) sulfite** crystallizes from aqueous solutions in several hydrated forms. The specific hydrate that forms is dependent on factors such as temperature and the concentration of sulfurous acid.[3] The known hydrates include:



- Trihydrate (MnSO<sub>3</sub>·3H<sub>2</sub>O): Exists in two different forms, a monoclinic α-form and an orthorhombic β-form.[3]
- 2.5-Hydrate (MnSO<sub>3</sub>·2.5H<sub>2</sub>O)[3]
- Dihydrate (MnSO<sub>3</sub>·2H<sub>2</sub>O)[3]
- Monohydrate (MnSO<sub>3</sub>·H<sub>2</sub>O)[3]

The relationship between these hydrated forms can be visualized as a series of dehydration steps, although the precise temperature and pressure conditions for these transitions are not well-documented in the available literature.



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Caption: Relationship between the hydrated forms of Manganese(II) sulfite.

## **Physical and Crystallographic Properties**

The physical and crystallographic properties of **Manganese(II)** sulfite and its hydrates are summarized in the tables below. Data for some hydrates are limited in the scientific literature.

Table 1: General Physical Properties of Manganese(II) Sulfite and its Hydrates



Compound	Formula	Molecular Weight ( g/mol )	Color	Density (g/cm³)
Anhydrous Manganese(II) Sulfite	MnSO₃	135.00[1][2]	Yellow (β-form) [4]	3.55 (calculated for β-form)[4]
α-Manganese(II) Sulfite Trihydrate	MnSO₃·3H₂O	189.05	Not specified	2.425 (calculated)
Manganese(II) Sulfite Monohydrate	MnSO₃·H₂O	153.02	Not specified	2.842 (calculated)

Table 2: Crystallographic Data for Manganese(II) Sulfite and its Hydrates

Compo und	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z
β- MnSO₃[4 ]	Monoclini C	P21/a	8.227	12.199	5.4193	79.741	8
α- MnSO <sub>3</sub> ·3 H <sub>2</sub> O	Monoclini c	P21/n	6.6501	8.9065	8.7925	96.105	4
MnSO₃·H ₂O	Monoclini c	P21/n	4.843	12.807	5.762	90.39	4

# **Solubility**

The solubility of **Manganese(II) sulfite** hydrates in water has not been extensively investigated, and the available data shows some discrepancies. It is generally reported as being sparingly soluble in water but readily soluble in sulfurous acid.[3]

Table 3: Solubility of Manganese(II) Sulfite Hydrates in Water



Hydrate Form	Temperature (K)	Mass %	Molality (mol/kg)	Reference
MnSO <sub>3</sub> ·2.5H <sub>2</sub> O	293	6.93 x 10 <sup>-3</sup>	5.13 x 10 <sup>-4</sup>	[3]
MnSO₃-2.5H₂O	343	1.23 x 10 <sup>-2</sup>	9.13 x 10 <sup>-4</sup>	[3]
MnSO <sub>3</sub> ·H <sub>2</sub> O	363	1.48 x 10 <sup>-2</sup>	1.10 x 10 <sup>-3</sup>	[3]
MnSO <sub>3</sub> ·3H <sub>2</sub> O (unspecified form)	Room Temp	~0.01	7.4 x 10 <sup>-4</sup>	[3]
MnSO <sub>3</sub> ·3H <sub>2</sub> O (unspecified form)	"Hot Water"	~0.02	1.5 x 10 <sup>-3</sup>	[3]

Note: The solubility data from Gorgeu (1883) for the trihydrate is considered potentially high due to possible sulfate impurities in the samples.[3]

# **Spectroscopic Properties**

Detailed infrared (IR) and Raman spectroscopic data for **Manganese(II)** sulfite are not readily available in the reviewed literature. However, the characteristic vibrational modes of the sulfite ion (SO<sub>3</sub><sup>2-</sup>) can be predicted based on data from other inorganic sulfites.

The sulfite ion has a trigonal pyramidal geometry ( $C_{3v}$  symmetry) and is expected to exhibit four fundamental vibrational modes:

- ν<sub>1</sub> (A<sub>1</sub>): Symmetric S-O stretch
- v<sub>2</sub> (A<sub>1</sub>): Symmetric O-S-O bend (umbrella mode)
- ν<sub>3</sub> (E): Asymmetric S-O stretch
- ν<sub>4</sub> (E): Asymmetric O-S-O bend

In the solid state, crystal lattice effects and the coordination to the manganese ion can cause shifts in these frequencies and the splitting of degenerate modes. For comparison, the



vibrational bands for lead(II) sulfite (PbSO<sub>3</sub>) are observed at 935 cm<sup>-1</sup> ( $\nu_1$ ), 622 cm<sup>-1</sup> ( $\nu_2$ ), 880 cm<sup>-1</sup> ( $\nu_3$ ), and 474 cm<sup>-1</sup> ( $\nu_4$ ) in the Raman spectrum.[1] For hannebachite (a calcium sulfite hemihydrate), Raman bands are observed at 1005 and 969 cm<sup>-1</sup> (stretching modes) and 655 cm<sup>-1</sup> and multiple bands between 444 and 520 cm<sup>-1</sup> (bending modes).[1] In diffuse reflectance FTIR spectroscopy of sodium sulfite, qualitative peaks are observed at maxima of 973, 633, and 495 cm<sup>-1</sup>.[5]

# **Thermal Properties**

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of **Manganese(II)** sulfite hydrates is not available in the surveyed literature. The thermal decomposition of related manganese compounds, such as manganese dithionate and manganese nitrate, involves multi-step processes leading to the formation of manganese oxides.[6][7] It is expected that the hydrates of **Manganese(II)** sulfite would first lose their water of crystallization upon heating, followed by the decomposition of the anhydrous sulfite to manganese oxides at higher temperatures.

## **Experimental Protocols**

Detailed, validated experimental protocols for the synthesis of specific **Manganese(II)** sulfite hydrates are not well-documented in readily accessible literature. However, a general approach involves the reaction of a soluble manganese(II) salt with a sulfite source in an aqueous solution.

## General Synthesis of Manganese(II) Sulfite Hydrates

A general method for the preparation of **Manganese(II)** sulfite hydrates involves the precipitation from an aqueous solution. The following is a generalized protocol based on common precipitation reactions for inorganic salts.

#### Materials:

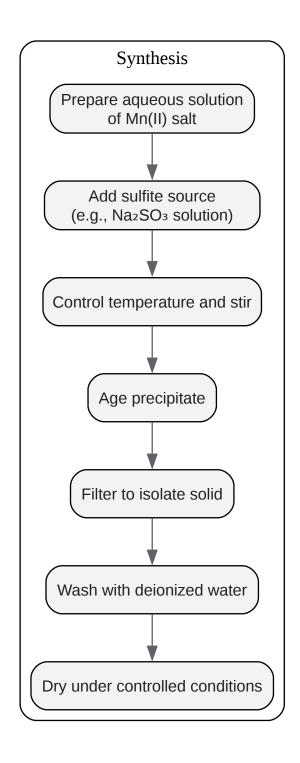
- Manganese(II) sulfate (MnSO<sub>4</sub>) or Manganese(II) chloride (MnCl<sub>2</sub>)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) or sulfur dioxide (SO<sub>2</sub>) gas
- Deionized water



#### Procedure:

- Prepare an aqueous solution of a soluble manganese(II) salt (e.g., MnSO<sub>4</sub>).
- Slowly add a solution of sodium sulfite or bubble sulfur dioxide gas through the manganese(II) salt solution with constant stirring.
- Control the temperature of the reaction mixture to favor the formation of the desired hydrate.
   Based on the literature, lower temperatures (room temperature) favor the formation of higher hydrates like the trihydrate, while higher temperatures favor the formation of lower hydrates.
   [3]
- Allow the precipitate to age in the mother liquor to improve crystallinity.
- Isolate the solid product by filtration.
- Wash the crystals with deionized water to remove any soluble impurities.
- Dry the product under controlled conditions (e.g., in a desiccator over a drying agent) to prevent efflorescence or further dehydration.





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Caption: General workflow for the synthesis of Manganese(II) sulfite hydrates.

## **Characterization by X-ray Diffraction (XRD)**

X-ray diffraction is a primary technique for identifying the crystal structure of the different **Manganese(II) sulfite** phases.







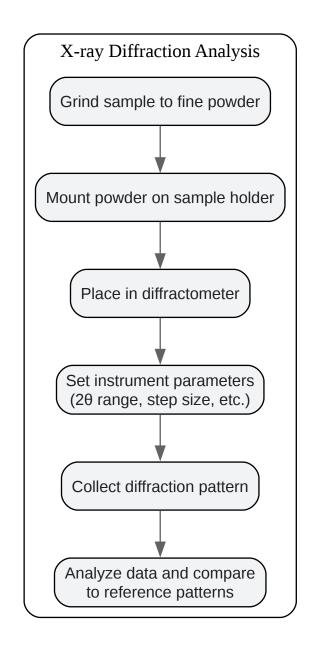
#### Instrumentation:

• Powder X-ray diffractometer with a Cu Kα radiation source.

#### Procedure:

- Grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.
- Mount the powdered sample on a sample holder.
- Place the sample holder in the diffractometer.
- Set the instrument parameters (e.g., 2θ scan range, step size, and scan speed). A typical range would be from 10° to 80° with a step size of 0.02°.
- Collect the diffraction pattern.
- Analyze the resulting diffractogram by comparing the peak positions and intensities to known crystallographic data for Manganese(II) sulfite hydrates.





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Caption: Experimental workflow for XRD analysis.

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